molecular formula C14H10FN3O2S B2874271 N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-03-4

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2874271
CAS No.: 851945-03-4
M. Wt: 303.31
InChI Key: HGPCUYYSZOWBJA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the thiazolopyrimidine family, known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate under specific conditions. The process includes the formation of an intermediate, which is then cyclized to form the thiazolopyrimidine core . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as methanol, and using catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further research and development .

Biological Activity

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with a 2-fluorophenyl substituent. Its molecular formula is C17H16FN3O4S2C_{17}H_{16}FN_3O_4S_2, and it possesses unique structural characteristics that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit various biological activities, including:

  • Anticancer Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies suggest that modifications at specific positions on the thiazole ring can enhance cytotoxic effects against different cancer cell lines .
  • Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have been reported to possess significant antibacterial and antifungal activities. The presence of electronegative groups such as fluorine is often linked to increased antimicrobial potency .
  • Anticonvulsant Effects : Some thiazole-bearing compounds have demonstrated anticonvulsant properties in preclinical models. The activity is often attributed to specific structural modifications that enhance interaction with neuronal targets .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into its biological efficacy:

SubstituentEffect on ActivityReference
2-FluorophenylEnhances anticancer activity
Methyl group at position 3Essential for maintaining activity
Carbonyl at position 5Contributes to cytotoxicity

Case Studies

  • Anticancer Activity : In a study evaluating various thiazolo[3,2-a]pyrimidines against A431 vulvar epidermal carcinoma cells, this compound exhibited significant inhibition of cell proliferation and migration. The IC50 values were determined to be in the low micromolar range, indicating potent anticancer properties .
  • Antimicrobial Efficacy : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting its potential as an antimicrobial agent .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Final coupling reactions to incorporate the carboxamide functionality.

The overall yield can vary depending on the specific conditions employed during synthesis but generally ranges from 60% to 80% for optimized procedures.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-9(13(20)18(8)14)12(19)17-11-5-3-2-4-10(11)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCUYYSZOWBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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